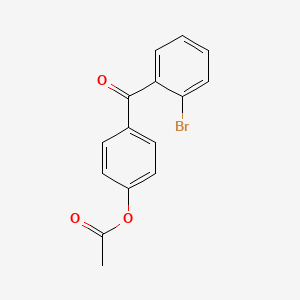

4-Acetoxy-2'-bromobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPADGRBOLMGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641697 | |

| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-44-2 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetoxy-2'-bromobenzophenone

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 4-Acetoxy-2'-bromobenzophenone, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the chemistry involved.

Strategic Approach to Synthesis: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution offers a direct and high-yielding route to the target diaryl ketone. The primary advantage of this method is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, a common side reaction in Friedel-Crafts alkylations.[1][2]

Our strategy involves the reaction of bromobenzene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The acetoxy group is an ortho-, para-director and an activating group, which facilitates the electrophilic attack on the bromobenzene ring.

An alternative, though more circuitous, route would involve the Friedel-Crafts acylation of bromobenzene with 4-hydroxybenzoyl chloride to form 4-hydroxy-2'-bromobenzophenone, followed by a subsequent acetylation step. However, the direct acylation with 4-acetoxybenzoyl chloride is generally more atom-economical and efficient.

The Causality Behind Experimental Choices: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the rationale behind each step contributes to the overall success and purity of the synthesis.

Preparation of the Acylating Agent: 4-Acetoxybenzoyl Chloride

Rationale: The acylating agent, 4-acetoxybenzoyl chloride, is prepared from 4-acetoxybenzoic acid. The use of a fresh and pure acyl chloride is paramount for a high-yielding and clean reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the acyl chloride.

Step-by-Step Protocol:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-acetoxybenzoic acid (1 equivalent).

-

Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

-

Slowly heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours, or until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-acetoxybenzoyl chloride is typically used directly in the next step without further purification.

The Core Reaction: Friedel-Crafts Acylation

Rationale: The Friedel-Crafts acylation is the cornerstone of this synthesis. Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion.[3] Bromobenzene serves as the nucleophilic aromatic substrate. The reaction is conducted in an inert solvent, such as dichloromethane (DCM), at low temperatures to control the exothermic reaction and minimize side-product formation.

Step-by-Step Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 4-acetoxybenzoyl chloride (1 equivalent) in dry dichloromethane dropwise to the cooled suspension over 30 minutes.

-

To this mixture, add bromobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates any remaining Lewis basic species.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity

Rationale: The crude product will likely contain unreacted starting materials and minor side products. Recrystallization is an effective method for purifying solid organic compounds. A suitable solvent system will dissolve the desired product at an elevated temperature while leaving impurities either undissolved or in solution upon cooling.

Step-by-Step Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Comprehensive Characterization: A Multi-faceted Approach

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-bromobenzophenone.[4]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Complex multiplets in the range of 7.2-7.8 ppm. The protons ortho to the bromine atom are expected to be shifted downfield. The protons on the acetoxy-substituted ring will show a characteristic AA'BB' splitting pattern. Acetyl Protons: A sharp singlet around 2.3 ppm corresponding to the three protons of the methyl group in the acetoxy moiety. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically around 195 ppm. Aromatic Carbons: Multiple signals in the range of 120-140 ppm. The carbon attached to the bromine atom will be influenced by the heavy atom effect.[5] Acetoxy Group: A signal for the carbonyl carbon around 169 ppm and a signal for the methyl carbon around 21 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): A strong absorption band around 1660 cm⁻¹. C=O Stretch (Ester): A strong absorption band around 1760 cm⁻¹. C-O Stretch (Ester): A strong absorption band in the 1200-1100 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.[6] Fragmentation: Key fragmentation patterns would include the loss of the acetoxy group (CH₃COO•), the bromo group (Br•), and the formation of acylium ions. |

Analytical Data

| Technique | Expected Value |

| Melting Point | A sharp melting point range, indicative of high purity. |

| HPLC | A single major peak with a purity of >98%. |

Visualizing the Process: Workflow and Logic

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization Logic Diagram

Caption: Logic flow for the characterization of the final product.

References

-

Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 4-Acetoxy-2'-bromobenzophenone

Abstract

This technical guide provides a comprehensive examination of 4-Acetoxy-2'-bromobenzophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, spectroscopic profile, synthetic utility, and safety protocols associated with this compound. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the effective application and handling of this compound in a laboratory setting.

Compound Identification and Core Properties

This compound is a polysubstituted aromatic ketone. The strategic placement of the acetoxy, bromo, and carbonyl groups makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures.

Structural and Molecular Data

The fundamental identity of a chemical compound is established by its structure and associated molecular data. The diagram below illustrates the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical data for this compound is provided in the table below. This information is critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 890099-44-2 | [1][2][3] |

| Molecular Formula | C15H11BrO3 | [1][2] |

| Molecular Weight | 319.15 g/mol | [1][2] |

| IUPAC Name | 4-(2-Bromobenzoyl)phenyl acetate | [3] |

| Boiling Point | 420.9°C at 760 mmHg | [3] |

| Density | 1.441 g/cm³ | [3] |

| Flash Point | 208.4°C | [3] |

| LogP | 3.60540 | [3] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections interpret the expected spectral data for this compound. Note: As direct experimental spectra for this specific isomer are not widely published, the following interpretations are based on established principles of spectroscopy and data from analogous structures like 4-bromobenzophenone and acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The protons on the brominated ring will exhibit complex splitting patterns due to their proximity to the bromine atom and the carbonyl group. The protons on the acetoxy-substituted ring will also show characteristic splitting, likely as two distinct doublets in the aromatic region. The methyl protons of the acetate group will appear as a sharp singlet, typically around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon is expected to have the most downfield chemical shift (typically >190 ppm).[4] The carbon attached to the bromine atom (ipso-carbon) will also be significantly shifted. The remaining aromatic carbons will appear in the 120-140 ppm range, with their exact shifts influenced by the electronic effects of the substituents.[5] The methyl carbon of the acetoxy group will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Carbonyl (C=O) Stretch: A strong absorption peak is expected in the region of 1660-1680 cm⁻¹ for the ketone and around 1760-1770 cm⁻¹ for the ester carbonyl. The conjugation with the aromatic rings influences these frequencies.[4]

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.[4]

-

Aromatic C=C Stretch: Multiple peaks will appear in the 1450-1600 cm⁻¹ region.[4]

-

C-O Stretch: The ester C-O stretches will be visible in the 1000-1300 cm⁻¹ range.

-

C-Br Stretch: A peak in the lower frequency region (~680 cm⁻¹) may indicate the C-Br bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. For C15H11BrO3, these peaks would be at m/z 318 and 320.

-

Fragmentation: Common fragmentation pathways would include the loss of the acetoxy group, the bromine atom, and cleavage around the carbonyl group, leading to characteristic fragment ions.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its multiple reactive sites. Understanding the reactivity of each functional group is key to its application as a synthetic intermediate.

Caption: Key reactive sites and potential synthetic transformations.

-

Aryl Bromide (Site A): The 2'-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex bi-aryl structures or the introduction of other functional groups.

-

Acetoxy Ester (Site B): The acetoxy group can be readily hydrolyzed under basic or acidic conditions to reveal a hydroxyl group. This phenolic hydroxyl can then be used for further functionalization, such as in Williamson ether synthesis or as a directing group in electrophilic aromatic substitution.

-

Carbonyl Group (Site C): The ketone functionality can undergo a variety of reactions. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or serve as an electrophilic site for nucleophilic attack by organometallic reagents.

Proposed Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted benzophenones is the Friedel-Crafts acylation .

Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Rationale: This protocol utilizes a standard Friedel-Crafts acylation. Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) is highly water-sensitive. The reaction is quenched with acid to decompose the aluminum chloride complex.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add bromobenzene (1.1 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise to the stirred solution. Causality: AlCl₃ is the Lewis acid catalyst that activates the acyl chloride for electrophilic attack on the bromobenzene ring.

-

Acyl Chloride Addition: Dissolve 4-acetoxyphenylacetyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. Causality: This step safely decomposes the aluminum catalyst and protonates any remaining intermediates.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[6]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from the hazards of its structural analogs, such as bromoacetophenones and other benzophenones.[7][8]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

Conclusion

This compound is a valuable chemical intermediate with a rich reactivity profile. Its structure allows for selective transformations at the aryl bromide, ester, and ketone functionalities, making it a versatile tool for synthetic chemists. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its successful application in research and development.

References

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

Loba Chemie. 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. [Link]

-

PubChem, National Institutes of Health. 4-Bromobenzophenone. [Link]

-

Rieke Metals. 4-Acetoxy-3'-bromobenzophenone. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 890099-44-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 4-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Bromobenzoyl)phenyl Acetate

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(2-bromobenzoyl)phenyl acetate, a key intermediate in various synthetic pathways. While empirical data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy to predict and interpret its spectral features. It is designed for researchers, scientists, and drug development professionals, offering both a predictive analysis and robust, field-proven protocols for acquiring and validating the structure of this and similar molecules. By detailing the causality behind experimental choices and outlining self-validating methodologies, this guide serves as an essential resource for ensuring analytical rigor in chemical synthesis and characterization.

Introduction

The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques are the primary tools for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic structure. 4-(2-bromobenzoyl)phenyl acetate is a benzophenone derivative incorporating a phenyl acetate moiety. Such compounds are of interest as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents.

This guide presents a detailed predictive analysis of the key spectroscopic data points for 4-(2-bromobenzoyl)phenyl acetate, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it provides standardized, best-practice protocols for the acquisition of this data, ensuring reproducibility and reliability.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals that will arise from its constituent atoms and functional groups.

Caption: Molecular structure of 4-(2-bromobenzoyl)phenyl acetate.

Key structural features to note are:

-

Two Aromatic Rings: A 1,4-disubstituted (para) phenyl ring and a 1,2-disubstituted (ortho) phenyl ring. This will lead to complex signals in the aromatic region of the NMR spectra.

-

Ketone Carbonyl Group (C=O): This will produce a characteristic signal in both the ¹³C NMR and IR spectra.

-

Ester Functional Group (-O-C=O-CH₃): This group has a carbonyl, which will be distinct from the ketone carbonyl, and a methyl group that will produce a sharp singlet in the ¹H NMR spectrum.

-

Bromine Substituent: The electronegative bromine atom will influence the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is arguably the most informative for structure elucidation. Predictions are based on the electronic environment of each proton.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 2.3 | Singlet (s) | 3H | -OCOCH₃ | Aliphatic protons of the acetate group, typically appear as a singlet in this region. |

| ~ 7.2 - 7.3 | Doublet (d) | 2H | Protons ortho to acetate | Protons on the phenyl acetate ring, split by their meta neighbors. |

| ~ 7.7 - 7.8 | Doublet (d) | 2H | Protons meta to acetate | Protons on the phenyl acetate ring, deshielded by the adjacent ketone and split by their ortho neighbors. |

| ~ 7.3 - 7.7 | Multiplet (m) | 4H | Bromobenzoyl protons | The four protons on the bromobenzoyl ring will form a complex multiplet due to their differing electronic environments and coupling patterns. |

Causality: The use of deuterated chloroform (CDCl₃) is standard for many organic compounds due to its excellent solubilizing properties and the presence of a residual solvent peak (δ 7.26 ppm) that can be used for reference.[4] The chemical shifts are predicted based on the deshielding effects of the electron-withdrawing carbonyl and ester groups and the anisotropic effects of the aromatic rings.

Predicted ¹³C NMR Spectrum

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 21.1 | C H₃ | Acetate methyl carbon, typical for this functional group.[5] |

| ~ 120 - 140 | Aromatic C -H & C -Br | A complex set of signals for the 10 aromatic carbons not directly attached to oxygen or carbonyls. The carbon bearing the bromine will be in the lower end of this range. |

| ~ 150 - 155 | C -O (Ester) | Aromatic carbon attached to the ester oxygen, shifted downfield. |

| ~ 169 | Ester C =O | Ester carbonyl carbons are typically found in this region.[5] |

| ~ 195 | Ketone C =O | Ketone carbonyl carbons are significantly deshielded and appear far downfield, distinguishing them from ester carbonyls.[6][7] |

Causality: The prediction of ¹³C chemical shifts relies on established correlation charts and computational models that account for hybridization and the electronic effects of neighboring atoms.[8][9][10] The distinct regions for sp³ (methyl), sp² (aromatic), and carbonyl carbons make ¹³C NMR a powerful tool for confirming the presence of key functional groups.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 1760 | Strong | C=O stretch | Ester Carbonyl |

| ~ 1690 | Strong | C=O stretch | Aryl Ketone Carbonyl |

| ~ 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1200 | Strong | C-O stretch | Ester C-O |

Causality: The two carbonyl groups are expected to have distinct stretching frequencies. The ester carbonyl (~1760 cm⁻¹) typically appears at a higher wavenumber than the aryl ketone carbonyl (~1690 cm⁻¹).[11][12][13] This difference is due to the resonance delocalization in the ketone being more pronounced, which slightly weakens the C=O bond and lowers its vibrational frequency. These two strong, sharp peaks would be a key diagnostic feature in the IR spectrum.

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI) is common.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale |

|---|---|---|

| 351.0/353.0 | [M+H]⁺ | Protonated molecular ion. The presence of two peaks of nearly equal intensity, separated by 2 Da, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| 309.0/311.0 | [M-COCH₂]⁺ | Loss of a ketene radical from the acetate group. |

| 183.0/185.0 | [BrC₆H₄CO]⁺ | Benzoyl cation fragment resulting from cleavage of the bond between the ketone carbonyl and the phenyl acetate ring. This is a very common and stable fragment for benzophenones.[14][15] |

Causality: ESI is chosen as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[16] The predicted fragmentation pattern is based on the stability of the resulting carbocations. The α-cleavage to form the bromobenzoyl cation is a highly favored pathway for aromatic ketones.[15]

Experimental Protocols & Workflow

The reliability of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols represent best practices for the characterization of a novel organic compound.

Caption: General workflow for spectroscopic characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.[4][17][18]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(2-bromobenzoyl)phenyl acetate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer (typically ~4-5 cm).

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into a spinner turbine, adjusting its depth using a depth gauge to ensure it is centered in the detection coil.

-

Place the sample into the NMR spectrometer.

-

Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal transmission and reception.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This is a critical step to achieve sharp, well-resolved peaks.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the spectrum. ¹³C NMR will require significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solids and liquids.[19][20][21]

-

Background Collection:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.

-

Acquire a background spectrum. This measures the absorbance of the ambient environment and the crystal itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-(2-bromobenzoyl)phenyl acetate powder directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Release the pressure arm, and carefully clean the sample off the crystal using a soft tissue and an appropriate solvent.

-

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for obtaining a high-resolution mass spectrum to confirm the molecular formula.[16][22][23]

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.

-

If necessary, add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺ formation).

-

Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

-

-

Instrument Setup & Acquisition:

-

Set up the ESI source in positive ion mode.

-

Infuse the sample into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

-

Acquire the spectrum over the desired mass range (e.g., m/z 100-500).

-

Integrated Spectroscopic Analysis for Structure Verification

No single technique provides absolute proof of structure. The strength of spectroscopic characterization lies in the integration of data from multiple, orthogonal methods. For 4-(2-bromobenzoyl)phenyl acetate, the confirmation process is as follows:

-

Confirm Molecular Formula: The high-resolution MS provides the exact mass and isotopic pattern, confirming the elemental composition (C₁₅H₁₁BrO₃). The distinctive Br isotope pattern is a critical validation point.

-

Identify Functional Groups: The IR spectrum confirms the presence of the ester (~1760 cm⁻¹) and ketone (~1690 cm⁻¹) carbonyls, as well as the aromatic C-H and C=C bonds.

-

Assemble the Carbon Skeleton: The ¹³C NMR spectrum confirms the number of unique carbons (15 expected, though some aromatic signals may overlap) and validates the presence of the methyl, aromatic, ester carbonyl, and ketone carbonyl carbons in their predicted chemical shift regions.

-

Determine Connectivity and Stereochemistry: The ¹H NMR spectrum provides the final and most detailed piece of the puzzle. The integration values confirm the proton count for each distinct environment (e.g., 3H for the methyl group). The chemical shifts and coupling patterns of the aromatic protons confirm the 1,2- and 1,4-substitution patterns of the two rings.

By combining these data, a self-validating and unambiguous structural assignment for 4-(2-bromobenzoyl)phenyl acetate can be achieved with a high degree of confidence.

References

-

University of Wisconsin-Madison. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

GGC. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). What sample is needed for FTIR?. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (2025). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Cengage. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Characterization of Ketones in a Petroleum Source Rock. Retrieved from [Link]

-

NIH. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4. Retrieved from [Link]

-

Quora. (2023). How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. Retrieved from [Link]

-

PubMed. (n.d.). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CASPRE [caspre.ca]

- 9. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. scribd.com [scribd.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. eng.uc.edu [eng.uc.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. Rutgers_MS_Home [react.rutgers.edu]

- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Introduction: The Imperative for Structural Verification in Drug Development

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Acetoxy-2'-bromobenzophenone

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. This compound serves as a valuable scaffold in organic synthesis, often acting as a precursor to more complex, biologically active molecules. Its intricate substitution pattern, featuring two distinct aromatic rings with differing electronic environments, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering researchers a detailed roadmap for its characterization. We will delve into the causal relationships between molecular structure and spectral output, providing field-proven insights into signal assignment and interpretation.

Molecular Architecture and Its NMR Implications

The structure of this compound is non-symmetrical, a key factor that dictates the complexity of its NMR spectra. The molecule consists of a 4-acetoxyphenyl group (Ring A) and a 2-bromophenyl group (Ring B) linked by a ketone carbonyl. This lack of symmetry implies that every proton and carbon atom, with the exception of the acetoxy methyl group, exists in a unique chemical environment.[1] Consequently, we anticipate a full complement of signals in both the ¹H and ¹³C NMR spectra.

For clarity in our analysis, the following numbering scheme will be used throughout this guide:

Caption: Numbering scheme for this compound.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol is designed to ensure spectral integrity.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. Its ability to dissolve a wide range of organic molecules and its relatively clean spectral window make it ideal. A triplet signal from the residual ¹³C-D coupling will appear at approximately 77 ppm in the ¹³C spectrum, serving as an internal chemical shift reference.[2]

-

Concentration: Dissolve 10-15 mg of this compound in approximately 0.6 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe, particularly for the less sensitive ¹³C nucleus.

-

Standard: The CDCl₃ solvent typically contains a small amount of tetramethylsilane (TMS), which is used to define the 0 ppm point on the chemical shift scale.[3]

-

Filtration: To prevent line broadening from paramagnetic impurities or particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

The logical flow of NMR experiments is crucial for efficient and comprehensive structural elucidation. The process begins with rapid, high-sensitivity proton detection and progresses to more time-intensive carbon and correlation experiments.

Caption: Standard workflow for NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity. We expect to see signals corresponding to the acetoxy methyl group and the eight aromatic protons.

Predicted ¹H NMR Signals

-

Acetoxy Protons (H9): A singlet integrating to 3H is expected for the methyl group of the acetoxy substituent. Its position, typically around δ 2.3 ppm, is relatively shielded compared to the aromatic protons.

-

Aromatic Protons (Ring A & B): The eight aromatic protons will resonate in the downfield region, generally between δ 7.0 and 8.0 ppm.[4] Their precise shifts are dictated by the electronic effects of the substituents.

-

Ring A (4-Acetoxyphenyl): This ring constitutes an AA'BB' spin system, which often appears as two distinct doublets, each integrating to 2H. The protons ortho to the acetoxy group (H3, H5) are expected to be upfield relative to the protons ortho to the electron-withdrawing benzoyl group (H2, H6).

-

Ring B (2-Bromophenyl): This ring will display four distinct signals, each integrating to 1H. The substitution pattern leads to complex splitting. The proton ortho to the bromine (H6') is expected to be significantly downfield due to the combined anisotropic effect of the carbonyl and the inductive effect of the bromine. The remaining protons (H3', H4', H5') will appear as a combination of doublets and triplets, with typical ortho-coupling constants (³J) of 7-10 Hz and smaller meta-coupling constants (⁴J) of 2-3 Hz.[5]

-

Summary of Predicted ¹H NMR Data

| Signal Label | Integration | Multiplicity | Approx. Coupling (J, Hz) | Predicted Chemical Shift (δ, ppm) | Assignment |

| A | 3H | Singlet (s) | N/A | ~ 2.3 | H9 (-OCOCH₃) |

| B | 2H | Doublet (d) | ~ 8-9 | ~ 7.2 | H3, H5 |

| C | 1H | Multiplet (m) | ortho, meta | ~ 7.4-7.5 | H4' |

| D | 1H | Multiplet (m) | ortho, meta | ~ 7.5-7.6 | H5' |

| E | 2H | Doublet (d) | ~ 8-9 | ~ 7.7 | H2, H6 |

| F | 1H | Multiplet (m) | ortho, meta | ~ 7.7-7.8 | H3' |

| G | 1H | Multiplet (m) | ortho | ~ 7.8-7.9 | H6' |

Note: The exact chemical shifts and multiplicities for Ring B protons can be complex and may require 2D NMR for definitive assignment.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, we expect to see 15 distinct carbon signals.

Predicted ¹³C NMR Signals

-

Carbonyl Carbons: Two quaternary signals will appear far downfield. The ketone carbonyl (C7) is expected around δ 195-197 ppm, while the ester carbonyl (C8) will be further upfield, around δ 168-170 ppm.[3][6]

-

Aromatic Carbons: Twelve signals are predicted in the δ 120-155 ppm region.

-

Quaternary Carbons: The four carbons lacking attached protons (C1, C4, C1', C2') will typically show signals of lower intensity.[3]

-

C-Br (C2'): The carbon directly bonded to bromine is expected to be shifted slightly upfield relative to unsubstituted aromatic carbons due to the "heavy atom effect".[7]

-

C-O (C4): The carbon bearing the acetoxy group will be shifted downfield to ~150-155 ppm due to the deshielding effect of the oxygen atom.

-

-

Acetoxy Carbons: The methyl carbon (C9) will appear as a sharp signal in the upfield region, typically around δ 21 ppm.

Summary of Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Type |

| ~ 196 | C7 | Ketone C=O |

| ~ 169 | C8 | Ester C=O |

| ~ 153 | C4 | C-OAr |

| ~ 138 | C1' | Quaternary Ar-C |

| ~ 135 | C1 | Quaternary Ar-C |

| ~ 122 - 133 | C2, C3, C5, C6, C3', C4', C5', C6' | Protonated Ar-C |

| ~ 125 | C2' | C-Br |

| ~ 21 | C9 | -CH₃ |

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide an excellent overview, complex molecules like this compound benefit immensely from two-dimensional (2D) NMR experiments for complete and confident signal assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, invaluable for tracing the connectivity within the two separate aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[8] This definitively links the proton and carbon assignments for all CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for assigning quaternary carbons and for linking the molecular fragments together (e.g., correlating H2/H6 to the ketone C7, and H6' to C7).[8]

Caption: Key HMBC correlations for linking molecular fragments.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, guided by fundamental principles of chemical shift theory and spin-spin coupling, allows for its complete structural verification. The predicted spectra, characterized by a full set of unique signals in both proton and carbon domains, reflect the molecule's asymmetric nature. While 1D NMR provides a robust initial assessment, the application of 2D correlation techniques like HSQC and HMBC is indispensable for the definitive assignment of each nucleus. This guide serves as a technical blueprint for researchers, ensuring confidence in the identity and purity of this key synthetic intermediate, thereby upholding the rigorous standards of scientific integrity in drug discovery and development.

References

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

- Lei, C., et al. (2024).

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products from a Photopolymerization System of Vinyl Acetate and Benzophenone. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

- Zhang, G., et al. (2013).

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig 2. ¹³C-NMR spectrum of compound 2 Fig 3. ¹H-NMR spectrum of.... Retrieved from [Link]

-

PubMed. (2008). Complete assignment of the ¹H and ¹³C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]

- Sun, H., et al. (2022).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Cshifts [sites.science.oregonstate.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

photophysical properties of 4-Acetoxy-2'-bromobenzophenone

An In-depth Technical Guide to the Photophysical Properties of 4-Acetoxy-2'-bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic ketone with significant potential in various scientific and industrial applications, including as a photosensitizer, in photodynamic therapy, and as a photocleavable protecting group. Its utility is intrinsically linked to its interaction with light, making a thorough understanding of its photophysical properties paramount. This guide provides a comprehensive exploration of the synthesis, electronic absorption, luminescence, and excited-state dynamics of this compound. Drawing upon established principles of photochemistry and data from closely related benzophenone derivatives, this document offers both theoretical insights and practical experimental protocols for the characterization of this molecule.

Molecular Structure and Synthesis

The molecular structure of this compound features a central benzophenone core, functionalized with an acetoxy group at the 4-position and a bromine atom at the 2'-position. These substituents are expected to modulate the electronic and photophysical properties of the parent benzophenone molecule.

A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction between 4-acetoxybenzoyl chloride and bromobenzene, catalyzed by a Lewis acid such as aluminum chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Acetylation of 4-Hydroxybenzoic Acid: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of acetic anhydride. Add a catalytic amount of sulfuric acid and heat the mixture at 80°C for 2 hours. After cooling, pour the reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and dry to obtain 4-acetoxybenzoic acid.

-

Formation of 4-Acetoxybenzoyl Chloride: Reflux the 4-acetoxybenzoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-acetoxybenzoyl chloride.

-

Friedel-Crafts Acylation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride to dry bromobenzene under an inert atmosphere. Cool the mixture in an ice bath and slowly add 4-acetoxybenzoyl chloride. After the addition is complete, stir the reaction mixture at room temperature for 4 hours, then heat at 60°C for 2 hours. Cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore. Benzophenone typically exhibits two main absorption bands: a strong π-π* transition around 250 nm and a weaker, spin-forbidden n-π* transition in the 330-360 nm region[1][2]. The presence of the acetoxy and bromo substituents will likely cause a bathochromic (red) shift in these absorption bands. For instance, 2-bromophenol shows absorption bands around 200-220 nm and 270-290 nm[3]. Hydroxylated benzophenones also show characteristic absorption bands in the UV region[1][4]. Based on data for related compounds, the estimated UV-Vis absorption maxima for this compound in a non-polar solvent like cyclohexane are presented in the summary table below.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., cyclohexane or ethanol).

-

Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

-

Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

-

Record the absorption spectra of the solvent (as a blank) and the prepared solutions over a wavelength range of 200-500 nm.

-

Determine the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Luminescence Properties

Fluorescence and Phosphorescence

Benzophenone derivatives are well-known for their very low fluorescence quantum yields at room temperature due to highly efficient intersystem crossing from the first excited singlet state (S₁) to the triplet manifold (T₁)[5]. The modest emission peaks for benzophenone are often observed between 410 and 580 nm and can be attributed to delayed fluorescence[6].

Conversely, benzophenones typically exhibit strong phosphorescence from the T₁ state, especially at low temperatures (77 K) in a rigid matrix, which minimizes non-radiative decay pathways[7][8]. The presence of the bromine atom in this compound is expected to enhance the rate of intersystem crossing and phosphorescence through the heavy-atom effect. The phosphorescence lifetime of benzophenone itself is in the millisecond range at 77 K[9].

Experimental Protocol: Fluorescence and Phosphorescence Spectroscopy

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or a 4:1 ethanol/methanol mixture).

-

For phosphorescence measurements, the solution should be degassed by several freeze-pump-thaw cycles to remove quenching by molecular oxygen.

-

Record the fluorescence spectrum at room temperature using a spectrofluorometer.

-

For phosphorescence measurements, place the degassed sample in a Dewar flask filled with liquid nitrogen (77 K).

-

Record the phosphorescence spectrum and measure the phosphorescence lifetime using a time-resolved phosphorescence spectrometer.

Quantum Yield Determination

The fluorescence quantum yield (Φf) can be determined using a comparative method, referencing a standard with a known quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Experimental Protocol: Relative Fluorescence Quantum Yield

-

Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample.

-

Prepare a series of five dilutions for both the standard and the sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, m is the gradient of the plot, and n is the refractive index of the solvent.

Excited-State Dynamics and Intersystem Crossing

Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁ or S₂). For benzophenones, the S₁ state has n-π* character, and it undergoes very rapid and efficient intersystem crossing (ISC) to the triplet manifold. The presence of the bromine atom is expected to significantly enhance the rate of ISC due to spin-orbit coupling (the heavy-atom effect). The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes.

Caption: Jablonski diagram for a typical benzophenone derivative.

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful technique to study the properties and dynamics of short-lived excited states. In a TAS experiment, a pump pulse excites the sample, and a delayed probe pulse monitors the changes in absorption. For benzophenone derivatives, TAS can be used to directly observe the triplet-triplet absorption and determine the kinetics of intersystem crossing and triplet state decay[10]. The triplet state of benzophenone has a characteristic absorption at approximately 530 nm[10].

Experimental Protocol: Transient Absorption Spectroscopy

-

Prepare a solution of this compound in a suitable solvent in a quartz cuvette.

-

Use a femtosecond or nanosecond laser system as the light source. The output is split into a pump beam and a probe beam[11].

-

The pump beam is directed to an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., in the n-π* absorption band).

-

The probe beam is focused into a non-linear crystal (e.g., sapphire) to generate a white-light continuum.

-

The pump pulse excites the sample, and the probe pulse, delayed by a variable time, passes through the excited volume.

-

The change in absorbance of the probe light is measured as a function of wavelength and delay time.

-

The resulting data can be used to generate transient absorption spectra at different time delays and to determine the lifetimes of the excited states.

Caption: Schematic of a pump-probe transient absorption spectroscopy setup.

Summary of Photophysical Data

The following table summarizes the estimated . These values are based on the known properties of benzophenone and the expected influence of the acetoxy and bromo substituents. Experimental verification is highly recommended.

| Property | Symbol | Estimated Value | Solvent | Notes |

| Absorption Maximum (π-π) | λ_max(abs1) | ~260 nm | Cyclohexane | Strong absorption |

| Absorption Maximum (n-π) | λ_max(abs2) | ~350 nm | Cyclohexane | Weak absorption |

| Fluorescence Maximum | λ_em(flu) | ~450 nm | Ethanol | Very weak emission |

| Phosphorescence Maximum | λ_em(phos) | ~420, 450, 480 nm | Ethanol/Methanol (77K) | Strong, structured emission |

| Fluorescence Quantum Yield | Φ_f | < 0.01 | Ethanol | Intersystem crossing dominates |

| Intersystem Crossing Quantum Yield | Φ_ISC | ~1.0 | Cyclohexane | Typical for benzophenones |

| Phosphorescence Lifetime | τ_p | 1-10 ms | Ethanol/Methanol (77K) | Dependent on environment |

| Triplet-Triplet Absorption Max. | λ_max(T-T) | ~535 nm | Acetonitrile | Characteristic of benzophenone triplet |

Applications in Research and Development

The make it a promising candidate for several applications:

-

Photosensitizer: Due to its high intersystem crossing quantum yield, it can efficiently generate triplet excited states, which can then transfer energy to other molecules, such as molecular oxygen to produce singlet oxygen for photodynamic therapy or other photochemical reactions.

-

Photocleavable Protecting Group: The acetoxy group could potentially be cleaved upon UV irradiation, allowing for the controlled release of a protected functional group. This is a valuable tool in organic synthesis and for the development of light-responsive materials.

-

Probe for Biological Systems: The strong phosphorescence at low temperatures could be exploited for sensing applications in rigid biological environments.

References

-

ResearchGate. (n.d.). Fluorescence and phosphorescence lifetime contrast curves for... Retrieved from [Link]

-

Saltiel, J., et al. (2002). Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. The Journal of Physical Chemistry A, 106(25), 6042-6048. Retrieved from [Link]

-

Sparrow Chemical. (2026, January 14). What does the UV-Vis spectrum of 2-bromophenol look like? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. Benzophenone luminescence spectra (self-absorption-corrected,... Retrieved from [Link]

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. Retrieved from [Link]

-

Al-Ghamdi, A. A., et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 28(21), 7351. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Journal of Fluorescence, 31, 1297-1306. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-432. Retrieved from [Link]

-

de Melo, M. M. R., et al. (2015). Two-Photon Absorption and Dynamics of Excited States in Bromochalcone Derivatives. The Journal of Physical Chemistry C, 119(24), 13737-13747. Retrieved from [Link]

-

University of Warwick. (2021, November 1). The Solution Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Transient absorption spectra at different delay times (as indicated in... Retrieved from [Link]

-

Bohrium. (n.d.). Benzophenone-containing phosphors with unprecedented long lifetime of 1.8 s under ambient conditions. Retrieved from [Link]

-

Zhang, G., et al. (2021). Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. Chemical Communications, 57(30), 3721-3724. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]

-

Philosophical Transactions of the Royal Society A. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzophenone. Retrieved from [Link]

-

ScholarWorks@BGSU. (2017). The Photochemistry of Benzophenone. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromobenzophenone (C13H9BrO). Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

-

UPCommons. (n.d.). Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions? Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Acetoxy-benzophenone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. jnsparrowchemical.com [jnsparrowchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edinst.com [edinst.com]

- 9. Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 11. The Solution Phase [warwick.ac.uk]

An In-depth Technical Guide to the Solubility of 4-Acetoxy-2'-bromobenzophenone in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Benzophenone Derivative

In the realm of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone for innovation. Its derivatives are integral to the development of novel therapeutics, photoinitiators, and other advanced materials. 4-Acetoxy-2'-bromobenzophenone, a specific and relatively niche derivative, presents a unique set of physicochemical properties that dictate its behavior in solution—a critical factor for its synthesis, purification, formulation, and biological application.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's structure and inherent properties is the foundation for predicting its solubility.

Molecular Structure:

The structure of this compound reveals several key features that govern its solubility:

-

Aromatic Rings: The two phenyl rings contribute significantly to the molecule's nonpolar character, suggesting good solubility in nonpolar and aromatic solvents.

-

Ketone Group (C=O): The central ketone functionality introduces a polar moment, allowing for dipole-dipole interactions with polar solvents.

-

Acetoxy Group (-O-C(=O)-CH₃): The ester group adds further polarity and a potential hydrogen bond acceptor site, which can enhance solubility in protic and other polar solvents.

-

Bromo Group (-Br): The bromine atom at the 2'-position introduces steric hindrance and increases the molecule's molecular weight and van der Waals forces, which can influence crystal lattice energy and, consequently, solubility.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The age-old chemical maxim "like dissolves like" provides a strong predictive framework for the solubility of this compound.[2][3] This principle suggests that the compound will be most soluble in solvents with similar polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble | The presence of the bromo-substituent and the overall molecular structure suggest favorable interactions with halogenated solvents. |

| Aromatic | Toluene, Benzene | Soluble | The two aromatic rings in the solute will have strong π-π stacking interactions with aromatic solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The ketone group in the solute will interact favorably with the ketone functionality of the solvent. Benzophenone itself is soluble in acetone.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are effective at solvating a range of polarities. Benzophenone is soluble in ether.[4] |

| Esters | Ethyl Acetate | Moderately Soluble | The ester functionality in both the solute and solvent will lead to favorable dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Slightly to Moderately Soluble | The polarity of the ketone and ester groups will allow for some interaction, but the large nonpolar backbone may limit high solubility. Benzophenone is soluble in alcohol.[4] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to engage in strong dipole-dipole interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Slightly Soluble to Insoluble | The significant polarity of the ketone and ester groups will make it difficult for the molecule to be solvated by nonpolar aliphatic hydrocarbons. |

| Aqueous | Water | Insoluble | The large, nonpolar, and hydrophobic nature of the molecule will dominate, making it practically insoluble in water, a highly polar, protic solvent. Benzophenone is practically insoluble in water.[4] |

Experimental Determination of Solubility: A Practical Guide

To move from prediction to precise quantification, rigorous experimental protocols are essential. The following sections detail two robust methods for determining the solubility of this compound.

The Shake-Flask Method with Gravimetric Analysis

This is a classic and reliable method for determining equilibrium solubility.

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of any solid particles.

-

Quantification:

-

Dispense the supernatant into a pre-weighed, dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is fully evaporated, weigh the vial containing the solid residue.

-

-